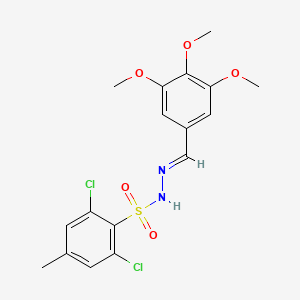
2,6-dichloro-4-methyl-N'-(3,4,5-trimethoxybenzylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-4-methyl-N'-(3,4,5-trimethoxybenzylidene)benzenesulfonohydrazide, commonly known as TMB-PSH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TMB-PSH is a derivative of sulfonohydrazide, which is a class of compounds that have been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of TMB-PSH is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. TMB-PSH has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. TMB-PSH has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
TMB-PSH has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, TMB-PSH has been shown to possess antioxidant and anti-inflammatory activities. TMB-PSH has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TMB-PSH in lab experiments is its potent anticancer activity. TMB-PSH has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using TMB-PSH in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on TMB-PSH. One area of interest is the development of novel formulations of TMB-PSH that improve its solubility and bioavailability. Another area of interest is the investigation of TMB-PSH's potential as a treatment for other diseases, such as diabetes and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of TMB-PSH and to identify potential molecular targets for its anticancer activity.
Synthesis Methods
The synthesis of TMB-PSH involves the reaction of 2,6-dichloro-4-methylbenzenesulfonylhydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of TMB-PSH obtained from this synthesis method is typically around 70%.
Scientific Research Applications
TMB-PSH has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that TMB-PSH exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. TMB-PSH has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
properties
IUPAC Name |
2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c1-10-5-12(18)17(13(19)6-10)27(22,23)21-20-9-11-7-14(24-2)16(26-4)15(8-11)25-3/h5-9,21H,1-4H3/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVJXEGWHUQFTE-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

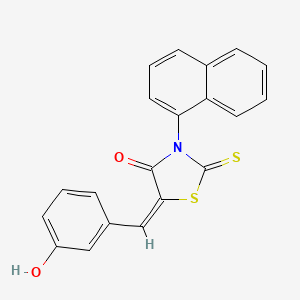
![1-[4-(benzyloxy)phenyl]-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5916026.png)
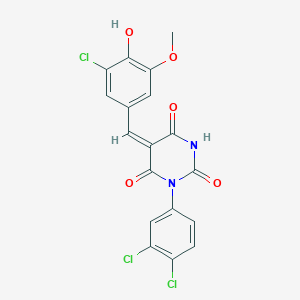
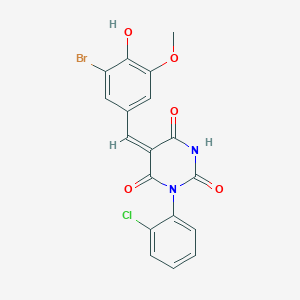
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916041.png)

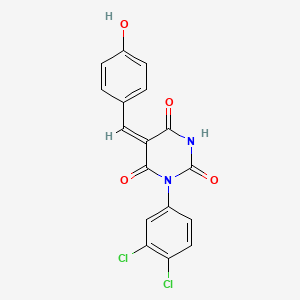
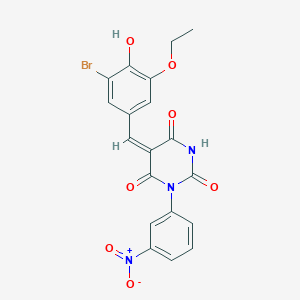
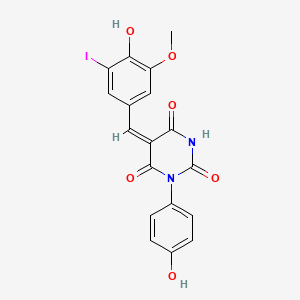

![6-(1,3-benzodioxol-5-ylmethylene)-2-benzyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916111.png)
![2-benzyl-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916112.png)
![4-[(5-bromo-2-thienyl)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5916114.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916116.png)